(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
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Overview
Description
(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a methoxybenzyl group, and a phenylurea moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxybenzyl halide.
Formation of the Phenylurea Moiety: The phenylurea moiety can be formed by reacting the intermediate compound with phenyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Methoxybenzyl halides, phenyl isocyanate, appropriate solvents (e.g., dichloromethane, ethanol).
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure, such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.
Methoxybenzyl Derivatives: Compounds with a methoxybenzyl group, such as 3-methoxybenzyl alcohol and 3-methoxybenzyl chloride.
Phenylurea Derivatives: Compounds with a phenylurea moiety, such as 1-phenyl-3-(4-methoxyphenyl)urea and 1-phenyl-3-(4-chlorophenyl)urea.
Uniqueness
(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is unique due to its combination of the quinazolinone core, methoxybenzyl group, and phenylurea moiety. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
941895-44-9 |
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Molecular Formula |
C23H20N4O3 |
Molecular Weight |
400.438 |
IUPAC Name |
1-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C23H20N4O3/c1-30-18-11-7-8-16(14-18)15-27-21(19-12-5-6-13-20(19)25-23(27)29)26-22(28)24-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H2,24,26,28) |
InChI Key |
NDAZQWARPADFLJ-YYADALCUSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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